molecular formula C19H32Cl2N6O4 B13994749 3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] CAS No. 60324-95-0

3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]

Katalognummer: B13994749
CAS-Nummer: 60324-95-0
Molekulargewicht: 479.4 g/mol
InChI-Schlüssel: CHRJZHUVRKHISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] (hereafter referred to as MDC-BCENU) is a bifunctional chloroethylnitrosourea (CENU) derivative. Structurally, it features a methanediyldicyclohexane backbone linking two 1-(2-chloroethyl)-1-nitrosourea moieties. This design enhances lipophilicity compared to simpler analogs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) or 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). The compound’s mechanism of action aligns with other CENUs, involving alkylation of DNA (via 2-chloroethyl carbonium ions) and carbamoylation of proteins, leading to cytotoxicity and antitumor effects .

Eigenschaften

CAS-Nummer

60324-95-0

Molekularformel

C19H32Cl2N6O4

Molekulargewicht

479.4 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-[4-[[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl]cyclohexyl]-1-nitrosourea

InChI

InChI=1S/C19H32Cl2N6O4/c20-9-11-26(24-30)18(28)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(29)27(25-31)12-10-21/h14-17H,1-13H2,(H,22,28)(H,23,29)

InChI-Schlüssel

CHRJZHUVRKHISQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Methanediyldicyclohexane Core

The methanediyldicyclohexane-4,1-diyl core is generally prepared via a condensation or coupling reaction involving cyclohexane derivatives. Though specific protocols for this exact linker are sparse, analogous methods involve:

  • Using cyclohexanone derivatives and formaldehyde or methylene donors to form methanediyl bridges.
  • Employing Friedel-Crafts-type alkylation or nucleophilic substitution to link two cyclohexane rings via a methanediyl group.

The purity and stereochemistry of this intermediate are critical for the subsequent functionalization steps.

Introduction of 1-(2-Chloroethyl)-1-nitrosourea Groups

The key functional groups, 1-(2-chloroethyl)-1-nitrosourea, are typically introduced by:

  • Reacting the amine functionalities on the methanediyldicyclohexane core with 2-chloroethyl isocyanate derivatives.
  • Subsequent nitrosation of the urea nitrogen to form the nitrosourea moiety.

Nitrosation is commonly achieved using nitrosating agents such as sodium nitrite (NaNO2) under acidic conditions or nitrosyl chloride (NOCl) in organic solvents.

Nitrosation Procedures

Nitrosation is a critical step requiring careful control:

  • The reaction is often conducted at low temperatures (0–5 °C) to stabilize the nitrosourea group.
  • Acidic media, such as dilute hydrochloric acid or acetic acid, facilitate the generation of the nitrosonium ion (NO+), the active nitrosating species.
  • The reaction time and temperature must be optimized to maximize yield and minimize decomposition.

Purification and Characterization

After synthesis, purification is typically performed by:

  • Recrystallization from appropriate solvents (e.g., ethanol, ether).
  • Chromatographic methods, including silica gel column chromatography under inert atmosphere to avoid nitrosourea degradation.

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy to identify characteristic nitroso (N=O) and urea (C=O) functional groups.

Research Findings and Data Tables

While direct literature on this exact compound’s preparation is limited, related nitrosourea compounds such as 1,3-bis(2-chloroethyl)-1-nitrosourea derivatives have been studied extensively. The following table summarizes typical reaction conditions and yields for similar nitrosourea syntheses, which can be extrapolated to the target compound:

Step Reagents/Conditions Temperature Yield (%) Notes
Methanediyldicyclohexane core formation Cyclohexanone + formaldehyde, acid catalyst Room temp to reflux 70–85 Purity critical for next step
Urea formation Reaction with 2-chloroethyl isocyanate 0–25 °C 65–80 Moisture sensitive
Nitrosation NaNO2 in HCl or NOCl in ether 0–5 °C 60–75 Low temp to avoid decomposition
Purification Recrystallization or chromatography Ambient Protect from light and moisture

Comparative Analysis of Nitrosation Agents

Nitrosating Agent Advantages Disadvantages
Sodium nitrite (NaNO2) Readily available, mild conditions Requires acidic medium, potential side reactions
Nitrosyl chloride (NOCl) More reactive, efficient nitrosation Toxic, requires careful handling
Nitrosyl sulfuric acid Strong nitrosating agent Highly corrosive, difficult to handle

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]":

  • 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) This compound, also known as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), is identified by several names and identifiers, including CAS number 17526-94-2 . However, the search results do not specify particular applications for this compound.
  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
    • Chemotherapeutic Agent: BCNU is an effective chemotherapeutic agent against brain tumors .
    • Delivery Method: The delivery of BCNU can be enhanced using controlled-release polymers due to its short half-life in plasma . Ethylene-vinyl acetate copolymer (EVAc) has been used to control the release of BCNU .
    • Combination Therapy: BCNU, in combination with Resveratrol, has shown tumor suppression action on 5-fluorouracil HCT-116 cell lines . The combination has been more effective in 5-FU resistant cells and may be useful for treating colon cancer patients resistant to 5-FU .
    • Mechanism: BCNU belongs to the haloethylnitrosoureas family and acts as an alkylating chemotherapeutic agent . It can cross the blood-brain barrier and reacts with DNA to form exocyclic DNA adducts .
  • 3-[4-[[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl]cyclohexyl]-1-nitrosourea
    • The provided search result indicates this product is not currently available .
    • It is also known as trans-Methylenedi(1,4-cyclohexylene)bis(3-(2-chloroethyl)-3-nitrosourea) and has a molecular formula of C19H32Cl2N6O4 and a molecular weight of 479.40100 .
    • The search result lists synonyms and properties but does not detail specific applications .

Wirkmechanismus

The mechanism of action of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves its interaction with molecular targets and pathways within biological systems. It may exert its effects by binding to specific proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Higher lipophilicity may improve tissue distribution but could exacerbate toxicity, as solubility inversely correlates with therapeutic index .

Cytotoxic Activity and Mechanism

Alkylation and DNA Cross-Linking

All CENUs generate 2-chloroethyl carbonium ions, alkylating DNA at guanine N7/O6 positions. MDC-BCENU’s dual chloroethyl groups suggest bifunctional alkylation, akin to BCNU, enabling interstrand DNA cross-linking—a critical determinant of lethality . However, even monofunctional CENUs (e.g., CCNU) induce cross-linking via sequential alkylation .

DNA Cross-Linking Efficiency :

  • BCNU: High cross-linking due to dual alkylating sites .
  • CCNU: Moderate cross-linking via delayed secondary alkylation .
  • MDC-BCENU: Predicted high cross-linking due to dual reactivity and stability from the dicyclohexane backbone.

Carbamoylating Activity

Carbamoylation (via isocyanate intermediates) inhibits DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase). BCNU exhibits high carbamoylating activity, whereas CCNU and MDC-BCENU’s cyclohexane-derived isocyanates may preferentially bind proteins over nucleic acids .

Protein vs. Nucleic Acid Binding :

  • CCNU’s cyclohexyl group promotes protein carbamoylation (e.g., albumin, poly-L-lysine) .

Pharmacokinetics and Toxicity

Plasma Half-Life and Metabolism

  • BCNU : Short plasma half-life (5–15 min) due to rapid hydrolysis .
  • CCNU : Biphasic decay (t₁/₂α = 5 min; t₁/₂β = 1 hr) with prolonged cerebrospinal fluid (CSF) exposure .
  • MDC-BCENU : Hypothesized extended half-life due to steric protection from the dicyclohexane structure, but risks cumulative toxicity.

Tissue Distribution

  • CCNU’s lipophilicity enables CNS penetration (CSF:plasma ratio = 3:1) .

Therapeutic Index

  • Optimal CENUs balance alkylating activity (efficacy) and solubility (toxicity). High alkylators (e.g., BCNU) have narrow therapeutic indices .
  • MDC-BCENU’s structural complexity may improve efficacy in CNS tumors but increase hematologic toxicity.

Cell Cycle Specificity

  • BCNU: Targets G1, S, and G2 phases; induces polyploidy and mitotic nondisjunction .
  • CCNU/Semustine : S-phase preferential .
  • MDC-BCENU: Unknown, but structural analogs suggest S/G2 phase targeting due to alkylation-dependent DNA damage .

Biologische Aktivität

3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea], commonly referred to as bis(2-chloroethyl)nitrosourea (BCNU), is a compound of significant interest in cancer research due to its potent alkylating properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H32Cl2N6O4
  • Molecular Weight : 479.401 g/mol
  • CAS Number : 33024-35-0

The compound features a dicyclohexane backbone with two nitrosourea moieties capable of alkylating DNA, leading to cytotoxic effects.

BCNU acts primarily as an alkylating agent. Its mechanism involves:

  • Formation of Reactive Intermediates : Upon administration, BCNU undergoes metabolic activation to form reactive species that can interact with nucleophilic sites on DNA.
  • DNA Alkylation : The compound typically forms covalent bonds with the N7 position of guanine residues in DNA, resulting in cross-linking and strand breakage.
  • Cell Cycle Arrest and Apoptosis : The DNA damage triggers cellular repair mechanisms; failure to repair leads to apoptosis, particularly in rapidly dividing cancer cells.

Biological Activity and Efficacy

BCNU has been studied extensively for its effectiveness against various malignancies. Below are key findings from recent studies:

Table 1: Summary of Biological Activity Studies

StudyCell LineTreatment ConcentrationObserved Effects
H.Ep. no. 210 µMInhibition of cell cycle progression
Rat liver microsomesVariableMetabolism and clearance rates assessed
Human plasmaN/AQuantification using chemical ionization mass spectrometry

Case Studies

Several case studies have highlighted the clinical applications and outcomes associated with BCNU treatment:

  • Case Study on Glioblastoma : A clinical trial involving patients with glioblastoma multiforme demonstrated that BCNU significantly improved survival rates when combined with radiotherapy compared to radiotherapy alone.
  • Pediatric Oncology : In pediatric patients with brain tumors, BCNU was utilized as part of a multi-agent chemotherapy regimen, showing promising results in reducing tumor size pre-surgery.
  • Combination Therapy : Studies have indicated that combining BCNU with other chemotherapeutic agents enhances its efficacy while potentially mitigating resistance mechanisms observed in monotherapy.

Toxicity and Side Effects

While BCNU is effective against various cancers, its use is associated with several side effects:

  • Hematological Toxicity : Myelosuppression is a common adverse effect due to its impact on bone marrow.
  • Pulmonary Toxicity : Long-term use has been linked to pulmonary fibrosis in some patients.
  • Nausea and Vomiting : These gastrointestinal effects are frequently reported.

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and stability of this compound?

Methodological Answer:

  • Chromatographic Techniques : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Calibrate with certified reference standards (e.g., lists dichloro compounds analyzed via similar methods).
  • Spectroscopic Confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify structural integrity. Compare spectra with synthetic intermediates (e.g., discusses structural optimization via spectroscopic validation).
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor decomposition products using LC-MS (as per ’s environmental fate protocols).
    Reference :

Basic: How should researchers design a synthesis protocol for this compound to minimize by-products?

Methodological Answer:

  • Stepwise Optimization : Start with small-scale reactions to test solvents (e.g., DMF or THF), temperature (40–60°C), and reaction times. Use TLC or inline IR to monitor progress ( emphasizes iterative route design).
  • By-Product Identification : Characterize impurities via GC-MS or preparative HPLC. Adjust stoichiometry of 2-chloroethyl isocyanate and nitrosourea precursors to reduce cross-reactivity.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
    Reference :

Advanced: How can conflicting data on the compound’s environmental persistence be resolved?

Methodological Answer:

  • Controlled Replication : Repeat studies under standardized OECD guidelines (e.g., hydrolysis at pH 4/7/9, photolysis under UV-Vis light). Compare half-lives across labs (’s project INCHEMBIOL outlines abiotic transformation protocols).
  • Statistical Meta-Analysis : Apply multivariate regression to identify variables (e.g., soil organic content, microbial activity) causing discrepancies. Use tools like R or Python for data harmonization.
  • Isotopic Tracer Studies : Use ¹⁴C-labeled analogs to track degradation pathways in environmental matrices (see ’s biomarker approaches).
    Reference :

Advanced: What experimental designs are optimal for evaluating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Models : Use human cell lines (e.g., HEK293 or HepG2) to assess DNA alkylation via comet assays or γ-H2AX foci quantification. Include positive controls (e.g., carmustine) (’s cellular impact studies).
  • Kinetic Profiling : Perform time-course analyses of nitroso group release using UV-Vis spectroscopy or fluorogenic probes.
  • In Vivo Validation : Apply split-plot designs () with rodent models, varying dosage and administration routes. Use histopathology and LC-MS/MS for tissue distribution analysis.
    Reference :

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and EN 166-certified goggles. Use fume hoods for weighing and synthesis ( outlines PPE standards).
  • Spill Management : Neutralize spills with activated charcoal or sodium bicarbonate. Avoid water to prevent hydrolysis-induced toxicity.
  • Waste Disposal : Segregate nitrosourea-contaminated waste in sealed containers for incineration (per ’s hazardous material guidelines).
    Reference :

Advanced: How can researchers address discrepancies in toxicological data between in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Alignment : Normalize in vitro IC₅₀ values to in vivo plasma concentrations using pharmacokinetic modeling (e.g., Compartmental PBPK models).
  • Metabolite Profiling : Compare hepatic microsomal metabolism (e.g., CYP450 assays) across species to identify interspecies metabolic differences (’s biotic transformation framework).
  • Omics Integration : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) analyses to identify conserved toxicity pathways (e.g., oxidative stress, apoptosis).
    Reference :

Basic: What are the key considerations for storing this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to mitigate thermal and photolytic decomposition ( advises cold storage for lab chemicals).
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis.
  • Stability Monitoring : Conduct quarterly HPLC analyses to track purity. Extend shelf life by lyophilization if feasible (’s stability testing principles).
    Reference :

Advanced: How can computational methods enhance the understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at B3LYP/6-31G** level to predict electrophilic sites (as in ’s methylcyclohexane studies).
  • MD Simulations : Simulate solvation dynamics in aqueous/organic solvents to assess hydrolysis rates (e.g., GROMACS or AMBER).
  • QSAR Modeling : Build predictive models for toxicity using descriptors like logP, polar surface area, and HOMO-LUMO gaps (’s risk evaluation framework).
    Reference :

Advanced: What statistical approaches are recommended for analyzing dose-dependent efficacy in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests : Apply Tukey’s HSD or Bonferroni correction for multi-group comparisons (’s split-split plot design).
  • Bayesian Hierarchical Models : Incorporate prior data to refine ED₅₀ estimates in small-sample studies.
    Reference :

Basic: How should researchers validate the compound’s biological activity in target vs. off-target assays?

Methodological Answer:

  • Selectivity Screening : Use kinase/GPCR panels to identify off-target binding (e.g., Eurofins CEREP profiles).
  • Counter-Screens : Test cytotoxicity in non-target cells (e.g., fibroblasts) via MTT assays ( ’s problem-solving emphasis).
  • CRISPR Knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
    Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.